molecular formula C25H28F3N7O2S B10861518 Sik2-IN-1

Sik2-IN-1

Cat. No.: B10861518
M. Wt: 547.6 g/mol
InChI Key: WCLYSPWUHSZWOR-UHFFFAOYSA-N
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Description

SIK2-IN-1 is a small-molecule inhibitor specifically targeting salt-inducible kinase 2 (SIK2). Salt-inducible kinase 2 is a serine/threonine kinase that belongs to the AMP-activated protein kinase family. This kinase plays a crucial role in various physiological processes, including metabolism, cell growth, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SIK2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a specific amine or other functional group to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: SIK2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Therapeutics

Mechanism of Action:
Sik2-IN-1 has been shown to inhibit SIK2 activity, which plays a crucial role in tumorigenesis across several cancer types. SIK2 is involved in regulating cell cycle progression and apoptosis, making it a significant target for cancer treatment.

Case Studies:

  • Ovarian Cancer: Research indicates that SIK2 promotes glucose metabolism and enhances the Warburg effect in ovarian cancer cells through the PI3K/AKT pathway. Inhibition of SIK2 using this compound leads to reduced cell proliferation and increased apoptosis, suggesting its potential as a therapeutic agent in ovarian cancer management .
  • Breast Cancer: Studies have demonstrated that SIK2 acts as a tumor suppressor in breast cancer by inhibiting the PI3K/Akt signaling pathways. In vivo experiments showed that overexpression of SIK2 resulted in smaller tumor sizes in xenograft models, underscoring the therapeutic promise of SIK2 inhibitors like this compound .

Metabolic Disorders

Regulation of Metabolism:
this compound has implications in metabolic regulation, particularly concerning lipid metabolism and insulin sensitivity. SIK2 regulates fatty acid synthesis and glucose metabolism, making it a target for treating metabolic disorders such as obesity and type 2 diabetes.

Research Insights:
Recent findings suggest that inhibition of SIK2 can improve metabolic profiles in animal models by enhancing insulin signaling and reducing fat accumulation . This positions this compound as a candidate for addressing metabolic syndromes.

Immune Modulation

Role in Immune Response:
SIK2 is implicated in regulating immune responses, including macrophage polarization and inflammation control. This compound may modulate these processes by inhibiting SIK2 activity.

Clinical Relevance:
Studies have indicated that deficiency in SIK2 exacerbates immune injuries, suggesting that this compound could be beneficial in conditions characterized by excessive inflammation or autoimmune responses . By restoring balance to immune functions, this compound could serve as a novel therapeutic approach for inflammatory diseases.

Neurological Disorders

Potential Applications:
Emerging research points to the role of SIKs, including SIK2, in neurological functions and disorders such as depression and sleep disturbances. Inhibitors like this compound may offer new avenues for treatment by targeting these pathways.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Case Studies
Cancer Therapeutics Inhibits cell cycle progression and apoptosisReduces growth in ovarian and breast cancer models
Metabolic Disorders Regulates glucose metabolism and fatty acid synthesisImproves metabolic profiles in preclinical studies
Immune Modulation Modulates macrophage polarizationReduces inflammation and promotes healing in immune injuries
Neurological Disorders Targets pathways involved in mood regulationPotential for treating depression and sleep disorders

Mechanism of Action

SIK2-IN-1 exerts its effects by specifically inhibiting the activity of salt-inducible kinase 2. This inhibition disrupts various signaling pathways, including the PI3K-Akt-mTOR pathway, the Hippo-YAP pathway, and the cAMP-PKA axis. By blocking salt-inducible kinase 2 activity, this compound can modulate gene expression, cell growth, and apoptosis. The compound also affects the phosphorylation status of key proteins involved in these pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Biological Activity

Sik2-IN-1 is a selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, which plays a critical role in various cellular processes including metabolism, cell cycle regulation, and oncogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in cancer biology.

Overview of SIK2 Function

SIK2 is involved in several biological processes, including:

  • Cell Metabolism : SIK2 regulates lipid metabolism and energy homeostasis. It inhibits lipogenesis in adipocytes and is activated under low-energy conditions .
  • Cell Cycle Regulation : SIK2 has been shown to influence cell cycle progression and apoptosis, acting as a tumor suppressor in certain cancers .
  • Tumorigenesis : SIK2 expression is often downregulated in various cancers, including breast and ovarian cancers, suggesting its role as a negative regulator of tumor growth and metastasis .

This compound selectively inhibits SIK2 activity by targeting its kinase domain. This inhibition leads to several downstream effects:

  • Inhibition of Proliferation : In vitro studies have demonstrated that this compound reduces the proliferation of breast cancer cells by inhibiting key signaling pathways such as PI3K/Akt and Ras/ERK .
  • Induction of Apoptosis : Enhanced levels of this compound have been associated with increased apoptosis in cancer cells. For instance, studies indicated a nearly two-fold increase in apoptotic cells upon treatment with this compound .
  • Regulation of Epithelial-Mesenchymal Transition (EMT) : this compound treatment has been linked to decreased migration and invasion capabilities of cancer cells by modulating EMT markers .

Case Studies

  • Breast Cancer : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in significantly smaller tumor sizes in xenograft models compared to controls, highlighting its potential as an anti-tumor agent .
    TreatmentTumor Volume (mm³)Apoptotic Cell Fraction (%)
    Control150 ± 2010 ± 5
    This compound75 ± 1525 ± 5
  • Ovarian Cancer : In A2780 ovarian cancer cells, this compound reduced the expression levels of fatty acid synthesis enzymes, indicating its role in disrupting metabolic pathways critical for tumor survival .

Key Research Findings

  • Metabolic Regulation : SIK2's inhibition by this compound leads to altered lipid profiles in adipocytes, demonstrating its involvement in energy metabolism regulation .
  • Insulin Signaling : Studies indicate that SIK2 plays a role in insulin signaling pathways. Inhibition by this compound may enhance insulin sensitivity through modulation of key transcription factors involved in glucose uptake .

Properties

Molecular Formula

C25H28F3N7O2S

Molecular Weight

547.6 g/mol

IUPAC Name

8-methoxy-6-[2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C25H28F3N7O2S/c1-15-30-20(12-21(31-15)34-8-6-33(2)7-9-34)32-24-29-13-19(38-24)17-10-16-4-5-35(14-25(26,27)28)23(36)22(16)18(11-17)37-3/h10-13H,4-9,14H2,1-3H3,(H,29,30,31,32)

InChI Key

WCLYSPWUHSZWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)NC3=NC=C(S3)C4=CC5=C(C(=C4)OC)C(=O)N(CC5)CC(F)(F)F

Origin of Product

United States

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